5-Cl-2-Me-Pyr can be synthesized through various methods, with the most common approach involving the condensation of N,N-dimethylaminomethylene malononitrile with formamide in the presence of a base catalyst like sodium ethoxide. PubChem, Compound Summary for 5-(Chloromethyl)-2-methylpyrimidin-4-amine, CID 421245: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloromethyl-2-methylpyrimidin-4-amine
-Cl-2-Me-Pyr is a heterocyclic aromatic compound belonging to the class of pyrimidines. It possesses a six-membered ring structure containing nitrogen and carbon atoms, with a chlorine atom attached to the fifth carbon and a methyl group on the second carbon. Its physicochemical properties include a melting point of 42-44 °C and a boiling point exceeding 250 °C. Biosynth, 5-(Chloromethyl)-2-methylpyrimidine, FC153038
Research suggests that 5-Cl-2-Me-Pyr holds potential in various scientific research fields, including:
5-(Chloromethyl)-2-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that are integral to biological processes, particularly in the formation of nucleotides, which are essential for DNA and RNA synthesis. The unique structure of 5-(Chloromethyl)-2-methylpyrimidine features a chloromethyl group at the 5-position and a methyl group at the 2-position of the pyrimidine ring, making it a significant compound in both chemical and pharmaceutical research. Its chemical formula is with a molecular weight of approximately 130.56 g/mol .
5-(Chloromethyl)-2-methylpyrimidine exhibits notable biological activity, primarily due to its ability to interact with biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their structure and function. This interaction may influence enzyme activity and receptor binding, making it a candidate for further pharmacological studies .
The synthesis of 5-(Chloromethyl)-2-methylpyrimidine generally involves the chloromethylation of 2-methylpyrimidine. A common method includes:
Studies on the interactions of 5-(Chloromethyl)-2-methylpyrimidine with biological systems reveal its potential for modulating enzyme activity and receptor interactions. The chloromethyl group’s ability to form covalent bonds significantly enhances its reactivity with biological targets, suggesting its utility in drug design and development .
Several compounds share structural similarities with 5-(Chloromethyl)-2-methylpyrimidine:
Compound Name | Structural Features | Uniqueness |
---|---|---|
4-Chloromethyl-5-methyl-1,3-dioxol-2-one | Contains a chloromethyl group but differs in ring structure | Different functional groups |
2-Chloro-5-(chloromethyl)pyrimidine | Lacks the methyl group at the 2-position | Similar core structure but different properties |
5-Chloro-2-methylpyrimidine | Lacks the chloromethyl group | Similar core but different reactivity |
The uniqueness of 5-(Chloromethyl)-2-methylpyrimidine lies in its combination of both a chloromethyl and a methyl group on the pyrimidine ring. This specific arrangement imparts distinct reactivity and binding properties, making it valuable for various chemical transformations and applications in drug synthesis.